

Application Notes and Protocols for Utilizing GB1490 in Jurkat Cell Apoptosis Assays

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Compound of Interest		
Compound Name:	GB1490	
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Introduction

Galectin-1 is a β-galactoside-binding lectin that plays a significant role in regulating immune responses and tumor cell survival. In certain cancer types, elevated expression of galectin-1 is associated with a poor prognosis. One of its key functions is the induction of apoptosis in T lymphocytes, including the Jurkat cell line, a widely used model for T-cell leukemia. **GB1490** is a selective inhibitor of galectin-1.[1] This document provides detailed protocols for utilizing **GB1490** to study the inhibition of galectin-1-induced apoptosis in Jurkat cells. The provided methodologies are essential for researchers investigating the therapeutic potential of galectin-1 inhibitors in oncology and immunology.

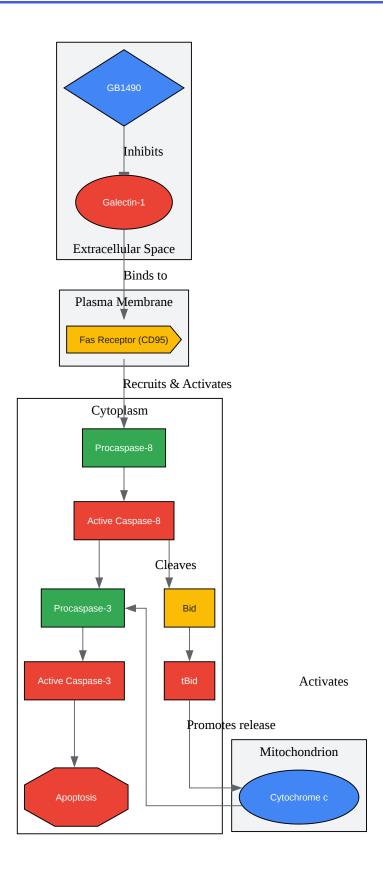
Galectin-1 triggers apoptosis in Jurkat T-cells primarily through the extrinsic death receptor pathway.[2] It binds to glycosylated receptors on the cell surface, such as the Fas receptor (CD95), leading to the activation of caspase-8 and the subsequent executioner caspase-3.[2] Additionally, the pathway can be linked to the intrinsic mitochondrial pathway through the cleavage of Bid by activated caspase-8.[3] As an inhibitor of galectin-1, **GB1490** is expected to block these initial binding events, thereby preventing the downstream signaling cascade that leads to apoptosis. A derivative of **GB1490**, known as GB1908, has been shown to inhibit galectin-1-induced apoptosis in Jurkat cells with an IC50 of 850 nM, providing a strong rationale for investigating **GB1490** in this context.[1]



Signaling Pathway of Galectin-1-Induced Apoptosis in Jurkat Cells

The following diagram illustrates the signaling cascade initiated by galectin-1 in Jurkat cells and the proposed point of intervention for **GB1490**.





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Caption: Galectin-1 signaling pathway in Jurkat cell apoptosis.



Experimental Protocols

The following protocols detail the use of **GB1490** in common apoptosis assays with Jurkat cells.

Jurkat Cell Culture

- Cell Line: Jurkat, Clone E6-1 (ATCC TIB-152).
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Treatment of Jurkat Cells with GB1490 and Galectin-1

This protocol describes the general procedure for treating Jurkat cells prior to apoptosis analysis.

- Reagents:
 - GB1490 (prepare a stock solution in DMSO).
 - Recombinant Human Galectin-1 (prepare a stock solution in sterile PBS).
 - Jurkat cells in suspension.
- Procedure:
 - Seed Jurkat cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL in a sterile culture plate (e.g., 96-well or 6-well plate).
 - Pre-incubate the cells with the desired concentrations of **GB1490** or vehicle control (DMSO) for 1-2 hours at 37°C.
 - Induce apoptosis by adding recombinant galectin-1 to the cell suspension at a final concentration known to induce apoptosis (e.g., 10-20 μM).



- Include a negative control group (vehicle-treated cells without galectin-1) and a positive control group (galectin-1 treated cells without GB1490).
- Incubate the cells for a predetermined time (e.g., 4-24 hours) at 37°C.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Materials:
 - FITC Annexin V Apoptosis Detection Kit with PI.
 - 1X Binding Buffer.
 - Flow cytometer.
- Protocol:
 - Following treatment, harvest the Jurkat cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells once with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
 - Transfer 100 μL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[4]
 - Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to each tube.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
 - Add 400 μL of 1X Binding Buffer to each tube.[6]
 - Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.



· Materials:

- Caspase-Glo® 3/7 Assay System or similar fluorometric/luminometric kit.
- White-walled 96-well plates suitable for luminescence measurements.
- Plate reader with luminescence detection capabilities.

Protocol:

- \circ Seed 100 μ L of Jurkat cell suspension (e.g., at 1 x 10^5 cells/mL) per well in a 96-well white-walled plate.
- Treat cells with GB1490 and/or galectin-1 as described in Protocol 2.
- After the incubation period, allow the plate to equilibrate to room temperature.
- Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
- Add 100 μL of the Caspase-Glo® 3/7 Reagent to each well.[7]
- Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
- Incubate the plate at room temperature for 1-3 hours, protected from light.[7]
- Measure the luminescence of each well using a plate reader.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described experiments. Expected results are based on the known activity of the related compound GB1908.[1]

Table 1: Inhibition of Galectin-1-Induced Apoptosis by GB1490 (Annexin V/PI Assay)



Treatment Group	GB1490 Concentration (μΜ)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control	0	_	
Galectin-1 (20 μM)	0	_	
Galectin-1 + GB1490	0.1	_	
Galectin-1 + GB1490	1	_	
Galectin-1 + GB1490	10	_	
GB1490 alone	10	_	

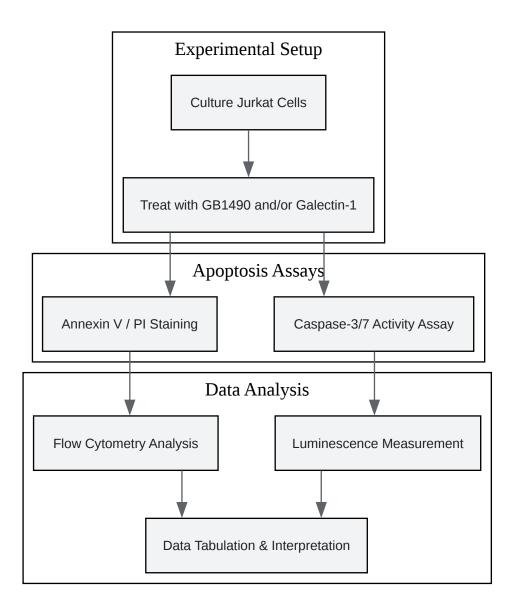
Table 2: Inhibition of Galectin-1-Induced Caspase-3/7 Activity by GB1490

Treatment Group	GB1490 Concentration (μΜ)	Luminescence (RLU)	Fold Change vs. Vehicle Control
Vehicle Control	0	1.0	
Galectin-1 (20 μM)	0		
Galectin-1 + GB1490	0.1		
Galectin-1 + GB1490	1		
Galectin-1 + GB1490	10		
GB1490 alone	10	_	

Experimental Workflow

The diagram below outlines the logical flow of the experiments described.





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